(1R)-1-(1-benzofuran-2-yl)ethan-1-ol
CAS No.: 119678-66-9
Cat. No.: VC4450462
Molecular Formula: C10H10O2
Molecular Weight: 162.188
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119678-66-9 |
---|---|
Molecular Formula | C10H10O2 |
Molecular Weight | 162.188 |
IUPAC Name | (1R)-1-(1-benzofuran-2-yl)ethanol |
Standard InChI | InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m1/s1 |
Standard InChI Key | SCLFEKBHGKCUPA-SSDOTTSWSA-N |
SMILES | CC(C1=CC2=CC=CC=C2O1)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound possesses a benzofuran core (a fused benzene and furan ring) substituted at the 2-position with an ethanol group in the (R)-configuration. Its IUPAC name is (1R)-1-(1-benzofuran-2-yl)ethanol, with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 270.4°C (at 760 mmHg) | |
Density | 1.18 g/cm³ | |
Flash Point | 117.4°C | |
Optical Rotation | Not reported | – |
Solubility | Low in water; soluble in organics |
The LogP value of 2.49 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .
Synthesis and Enantioselective Production
Chemical Synthesis Routes
The primary synthetic route involves asymmetric reduction of 1-(benzofuran-2-yl)ethanone (2-acetylbenzofuran) using chiral catalysts:
Rhodium-Catalyzed Asymmetric Transfer Hydrogenation
A rhodium complex (37H38ClN2O2RhS) with triethylamine and formic acid achieves 100% yield and >99.9% enantiomeric excess (ee) under solvent-free conditions .
Reaction Conditions:
Enzymatic Reduction
Lactobacillus paracasei BD87E6 catalyzes the bioreduction of 2-acetylbenzofuran to the (S)-enantiomer, but structural analogs suggest similar pathways are feasible for the (R)-form . Key parameters:
Biological Activities and Applications
Table 2: Bioactivity of Related Benzofuran Derivatives
Compound | Activity | MIC/IC₅₀ | Source |
---|---|---|---|
2-(5-Chloro-benzofuran-2-yl)ethanol | Antifungal (C. albicans) | 3.12 µg/mL | |
6-Benzofurylpurine | Antitubercular (M. tuberculosis) | <0.60 µg/mL |
The chloro-substituted analog shows enhanced metabolic stability, suggesting that functionalization of the benzofuran core could optimize pharmacokinetics.
Chiral Intermediate in Drug Synthesis
The compound’s enantiopurity makes it valuable for synthesizing chiral pharmaceuticals, such as β-blockers and antiviral agents . For example:
Precaution | Recommendation |
---|---|
Storage | Room temperature, inert atmosphere |
Personal Protection | Gloves, eye protection |
Ventilation | Use in fume hood |
Future Directions
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